molecular formula C18H12O4 B12554008 6-(Benzoyloxy)naphthalene-2-carboxylic acid CAS No. 184025-31-8

6-(Benzoyloxy)naphthalene-2-carboxylic acid

Cat. No.: B12554008
CAS No.: 184025-31-8
M. Wt: 292.3 g/mol
InChI Key: SOABARKDTCFARP-UHFFFAOYSA-N
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Description

6-(Benzoyloxy)naphthalene-2-carboxylic acid is a high-purity, research-grade chemical compound featuring a naphthalene core functionalized with both a benzoate ester and a carboxylic acid group. This unique structure makes it a valuable synthetic intermediate and building block for researchers in medicinal chemistry and materials science. Naphthalene-based scaffolds are of significant interest in drug discovery; similar compounds have been investigated as potent inhibitors of enzymes like lactate dehydrogenase (LDH) in parasites, showing promise as novel anti-babesial leads . Furthermore, naphthalene derivatives are widely used in the development of antimicrobial and antifungal agents, with molecular docking studies demonstrating their efficient binding to bacterial protein targets such as RecA, which is essential for DNA repair . Beyond biomedical applications, naphthalene dicarboxylic acids are crucial monomers in polymer chemistry, serving as precursors for high-performance materials like poly(ethylene naphthalate) (PEN), which exhibits superior gas barrier properties and thermal stability compared to common polymers . The presence of both protective and reactive functional groups on this compound allows for versatile synthetic manipulations, enabling the construction of more complex molecular architectures. This product is intended for research and development purposes only. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other veterinary or human clinical applications. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

184025-31-8

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

6-benzoyloxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H12O4/c19-17(20)15-7-6-14-11-16(9-8-13(14)10-15)22-18(21)12-4-2-1-3-5-12/h1-11H,(H,19,20)

InChI Key

SOABARKDTCFARP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Esterification of 6-Hydroxynaphthalene-2-carboxylic Acid

The primary method involves esterification of 6-hydroxynaphthalene-2-carboxylic acid with benzoyl chloride. This approach leverages coupling agents to enhance reaction efficiency.

Key Steps

  • Precursor Synthesis :

    • 6-Hydroxynaphthalene-2-carboxylic acid is prepared via oxidation of 6-isopropylnaphthalene-2-carboxylic acid using persulfuric acid salts (e.g., ammonium persulfate) in alkaline aqueous solutions.
    • Alternative routes include electrophilic substitution on naphthalene-2-carboxylic acid, followed by hydrolysis to introduce the hydroxyl group at position 6.
  • Esterification :

    • Benzoylation is achieved by reacting 6-hydroxynaphthalene-2-carboxylic acid with benzoyl chloride in the presence of a coupling agent (e.g., DCC or DMAP) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
    • Conditions :
      • Catalyst : DMAP (0.1–0.5 eq) or pyridine (as a base).
      • Temperature : Room temperature (20–25°C) to reflux (40–60°C).
Example Protocol
Component Quantity (mmol)
6-Hydroxynaphthalene-2-carboxylic acid 1.0
Benzoyl chloride 1.1
DCC 1.1
DMAP 0.1
DCM 10 mL
  • Dissolve the precursor in DCM.
  • Add DMAP and DCC sequentially.
  • Stir for 12–24 hours at room temperature.
  • Filter out dicyclohexylurea (DCU) and evaporate the solvent.
  • Purify via column chromatography (EtOAc/hexanes).

Yield : 61–97% depending on reaction conditions.

Alternative Routes: Mitsunobu Reaction

For scenarios requiring mild conditions, the Mitsunobu reaction can be adapted to form the benzoyloxy group.

Mechanism

The Mitsunobu reaction typically forms ethers via alcohol activation with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). While primarily used for alkoxy groups, modifications may extend its utility to ester formation.

Component Quantity (mmol)
6-Hydroxynaphthalene-2-carboxylic acid 1.0
Benzyl alcohol 1.1
DIAD 1.1
PPh₃ 1.1
THF 10 mL

Chemical Reactions Analysis

Types of Reactions

6-(Benzoyloxy)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones or other oxidized naphthalene derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

6-(Benzoyloxy)naphthalene-2-carboxylic acid has been studied for its potential as a pharmacological agent. It interacts with Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. Compounds that modulate PPAR activity have implications for treating metabolic disorders such as diabetes and obesity .

Material Science

The compound serves as an intermediate in synthesizing high-performance polymers. For instance, derivatives of naphthalene-2-carboxylic acids are used to create materials with excellent elasticity, tensile strength, and heat resistance. These polymers find applications in producing molded articles like fibers and films .

Organic Synthesis

In organic chemistry, 6-(Benzoyloxy)naphthalene-2-carboxylic acid is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications through various chemical reactions, including coupling reactions and cross-coupling strategies that are vital in pharmaceutical development .

Case Study 1: Pharmacological Activity

A study published in a peer-reviewed journal highlighted the effects of derivatives of 6-(Benzoyloxy)naphthalene-2-carboxylic acid on PPAR activation. Researchers found that specific analogs exhibited significant binding affinity to PPARs, suggesting their potential use as therapeutic agents for metabolic diseases .

Case Study 2: Polymer Development

Research conducted on polymeric materials derived from naphthalene-2-carboxylic acids demonstrated that polymers synthesized using 6-(Benzoyloxy)naphthalene-2-carboxylic acid exhibited superior mechanical properties compared to traditional materials. The study concluded that these polymers could revolutionize applications in textiles and automotive industries due to their enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 6-(Benzoyloxy)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

6-Substituted Naphthalene-2-carboxylic Acids as Enzyme Inhibitors
  • 6-[4-(N,N-Dicyclohexylaminocarbonyl)phenyl]-3,4-dihydro-naphthalene-2-carboxylic acid (Compound 3): Activity: IC50 = 0.09 µM (rat 5α-reductase type 1) and 0.81 µM (human isoforms) . Key Feature: Bulky dicyclohexylaminocarbonyl group enhances enzyme binding via hydrophobic interactions.
  • 6-[4-(N,N-Diisopropylaminocarbonyl)phenyl]naphthalene-2-carboxylic acid (Compound 16): Activity: IC50 = 0.2 µM (human 5α-reductase type 2) . Comparison: The diisopropyl group reduces steric hindrance compared to dicyclohexyl, improving selectivity for human isoforms.
6-Hydroxy-2-naphthoic Acid (6-HNA)
  • Structure : Hydroxyl group at position 6 (vs. benzoyloxy in the target compound).
  • Properties : Higher polarity (logP ~1.5 estimated) due to hydroxyl group, increasing aqueous solubility but reducing membrane permeability .
  • Applications : Intermediate in synthesizing liquid-crystalline polymers and adapalene .
Adapalene (6-[3-(1-Adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic Acid)
  • Structure : Adamantyl and methoxyphenyl substituents.
  • Activity : IC50 for cytotoxicity in multiple myeloma cells: ~43–45 µM .
  • Therapeutic Use: Topical retinoid for acne due to its stability and receptor selectivity .
  • Comparison : The adamantyl group in adapalene increases molecular weight (412.52 g/mol) and hydrophobicity (logP ~6.5 estimated), enhancing skin retention compared to benzoyloxy derivatives .

Physicochemical Properties

Compound Substituent(s) Molecular Weight (g/mol) logP Key Applications/Activities References
6-(Benzoyloxy)naphthalene-2-carboxylic acid Benzoyloxy (ester) at C6 292.3 (estimated) ~3.5–4.0 Hypothesized enzyme inhibition -
6-Hydroxy-2-naphthoic acid Hydroxyl at C6 188.18 ~1.5 Polymer synthesis, adapalene precursor
6-Methoxy-2-naphthoic acid Methoxy at C6 202.21 ~2.8 Research reagent (CAS 2471-70-7)
6-n-Dodecyl-2-naphthalenecarboxylic acid Dodecyl chain at C6 340.24 7.001 High hydrophobicity, surfactants
ADA (Adapalene) Adamantyl, methoxyphenyl at C6 412.52 ~6.5 Acne treatment

Structural Influences on Activity

  • Bulk and Hydrophobicity: Bulky groups (e.g., adamantyl in adapalene, dicyclohexylaminocarbonyl in Compound 3) enhance enzyme inhibition by fitting into hydrophobic binding pockets . Long alkyl chains (e.g., dodecyl in ) drastically increase logP, making compounds suitable for lipid-rich environments .
  • Polarity :
    • Hydroxyl and methoxy groups improve solubility but reduce cell permeability compared to esters (benzoyloxy) or adamantyl groups .
  • Reactivity :
    • Bromoacetyl derivatives () are reactive intermediates, whereas benzoyloxy esters are more stable under physiological conditions .

Biological Activity

6-(Benzoyloxy)naphthalene-2-carboxylic acid (CAS No. 184025-31-8) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

6-(Benzoyloxy)naphthalene-2-carboxylic acid is characterized by the following chemical formula:

  • Molecular Formula : C₁₈H₁₂O₄
  • Molecular Weight : 296.28 g/mol

The compound features a naphthalene core substituted with a benzoyloxy group and a carboxylic acid, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that 6-(Benzoyloxy)naphthalene-2-carboxylic acid exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of naphthalene carboxylic acids can exhibit antimicrobial effects against various pathogens. The presence of the benzoyloxy group may enhance lipophilicity, facilitating membrane penetration and increasing efficacy against Gram-positive bacteria .
  • Anti-inflammatory Effects : Compounds structurally related to 6-(Benzoyloxy)naphthalene-2-carboxylic acid have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, similar compounds have been reported to suppress COX-2 activity with IC₅₀ values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

The biological activity of 6-(Benzoyloxy)naphthalene-2-carboxylic acid can be attributed to several mechanisms:

  • Membrane Disruption : The amphiphilic nature of the compound allows it to interact with lipid membranes, potentially leading to cell lysis in microbial cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, suggesting that 6-(Benzoyloxy)naphthalene-2-carboxylic acid might act as an enzyme inhibitor, particularly against COX enzymes.
  • Electrostatic Interactions : The presence of charged groups may facilitate interactions with negatively charged bacterial membranes, enhancing antibacterial activity .

Case Studies and Research Findings

Several studies have explored the biological activities of naphthalene derivatives, including 6-(Benzoyloxy)naphthalene-2-carboxylic acid:

StudyFindings
Study 1 Investigated the antimicrobial efficacy of naphthalene derivatives against Gram-positive bacteria, reporting significant inhibition zones .
Study 2 Evaluated anti-inflammatory properties through COX inhibition assays, demonstrating comparable efficacy to traditional NSAIDs .
Study 3 Analyzed structure-activity relationships (SAR) revealing that modifications in the benzoyloxy group enhanced biological activity against specific targets .

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